

2-Pyridin-4-ylquinoline-4-carbohydrazide CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pyridin-4-ylquinoline-4-carbohydrazide

Cat. No.: B1334312

[Get Quote](#)

In-Depth Technical Guide: 2-Pyridin-4-ylquinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Pyridin-4-ylquinoline-4-carbohydrazide**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, and insights into its synthesis and potential biological activities, with a focus on its relevance to cancer research.

Core Compound Identifiers

2-Pyridin-4-ylquinoline-4-carbohydrazide is a distinct isomer within the pyridinylquinoline carbohydrazide family. Precise identification is crucial for research and development activities.

Identifier	Value
CAS Number	5206-34-8 [1]
Molecular Formula	C ₁₅ H ₁₂ N ₄ O [1]
Molecular Weight	264.28 g/mol [1]
IUPAC Name	2-(pyridin-4-yl)quinoline-4-carbohydrazide
Synonyms	2-(4-pyridyl)quinoline-4-carbohydrazide

Physicochemical Properties

While specific experimental data for **2-Pyridin-4-ylquinoline-4-carbohydrazide** is not readily available, the properties of its immediate precursor, 2-(pyridin-4-yl)quinoline-4-carboxylic acid (CAS 14228-23-0), provide valuable estimates.[\[2\]](#)[\[3\]](#)

Property	Value (for 2-(pyridin-4-yl)quinoline-4-carboxylic acid)
Molecular Weight	250.25 g/mol [2] [3]
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₂ [2] [3]
XLogP3	2.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	2

Synthesis and Experimental Protocols

The synthesis of **2-Pyridin-4-ylquinoline-4-carbohydrazide** typically involves a two-step process: the formation of the quinoline-4-carboxylic acid core, followed by its conversion to the corresponding carbohydrazide.

Step 1: Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

A common method for synthesizing the quinoline-4-carboxylic acid backbone is the Doebner-von Miller reaction or a related cyclization strategy. One potential pathway involves the reaction of an aniline, an α,β -unsaturated carbonyl compound, and pyruvic acid. A more specific approach for related compounds involves the Pfitzinger reaction, which condenses isatin with a carbonyl compound. For instance, the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid is achieved by reacting isatin with 4-bromoacetophenone in the presence of a base.[\[4\]](#)

General Experimental Protocol (Pfitzinger Reaction for Analogue Synthesis):[\[4\]](#)

- Reactants: Isatin and 4-acetylpyridine are refluxed in ethanol under basic conditions.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification.
- Purification: The crude product is collected by filtration, washed, and purified by recrystallization to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

Step 2: Conversion to 2-Pyridin-4-ylquinoline-4-carbohydrazide

The carboxylic acid is then converted to the carbohydrazide. This is typically achieved by first forming an ester or an acid chloride, which then reacts with hydrazine hydrate.

General Experimental Protocol (Hydrazinolysis):

- Esterification/Acid Chloride Formation: The synthesized 2-(pyridin-4-yl)quinoline-4-carboxylic acid is converted to its methyl or ethyl ester by refluxing in the respective alcohol with a catalytic amount of acid. Alternatively, it can be converted to the acid chloride using a chlorinating agent like thionyl chloride.

- **Hydrazinolysis:** The resulting ester or acid chloride is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol.[5]
- **Product Isolation:** Upon completion of the reaction, the mixture is cooled, and the precipitated **2-Pyridin-4-ylquinoline-4-carbohydrazide** is collected by filtration, washed, and can be further purified by recrystallization.[5]

Potential Biological Activity and Signaling Pathways

Derivatives of quinoline carbohydrazide have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[6][7][8][9] These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

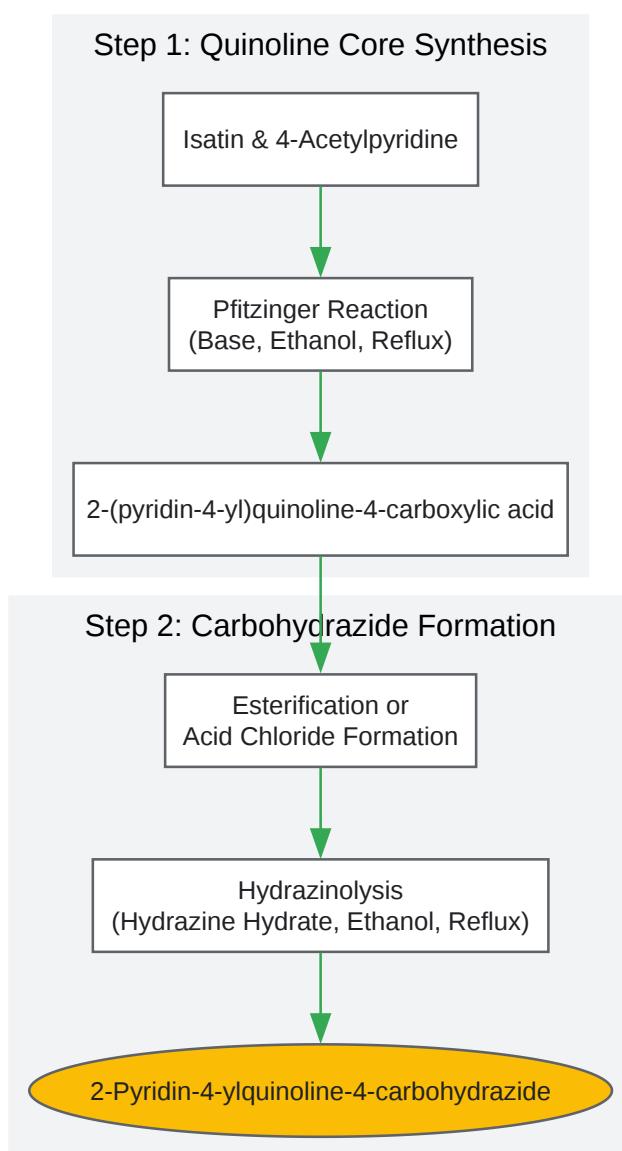
Anticancer Activity

Numerous studies have reported the cytotoxic effects of quinoline-based compounds against various cancer cell lines. For instance, novel derivatives of a 2-(quinoline-4-carbonyl)hydrazide scaffold have shown significant antiproliferative activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC_{50} values more potent than the reference drug Doxorubicin.[6][7][9] Specifically, compounds have demonstrated IC_{50} values in the low micromolar range, such as 2.71 μ M, 3.39 μ M, and 5.94 μ M against MCF-7 cells.[6][7][9]

Targeting Receptor Tyrosine Kinase Signaling Pathways

The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are crucial for tumor growth and progression.[10] Key pathways that are often targeted include:

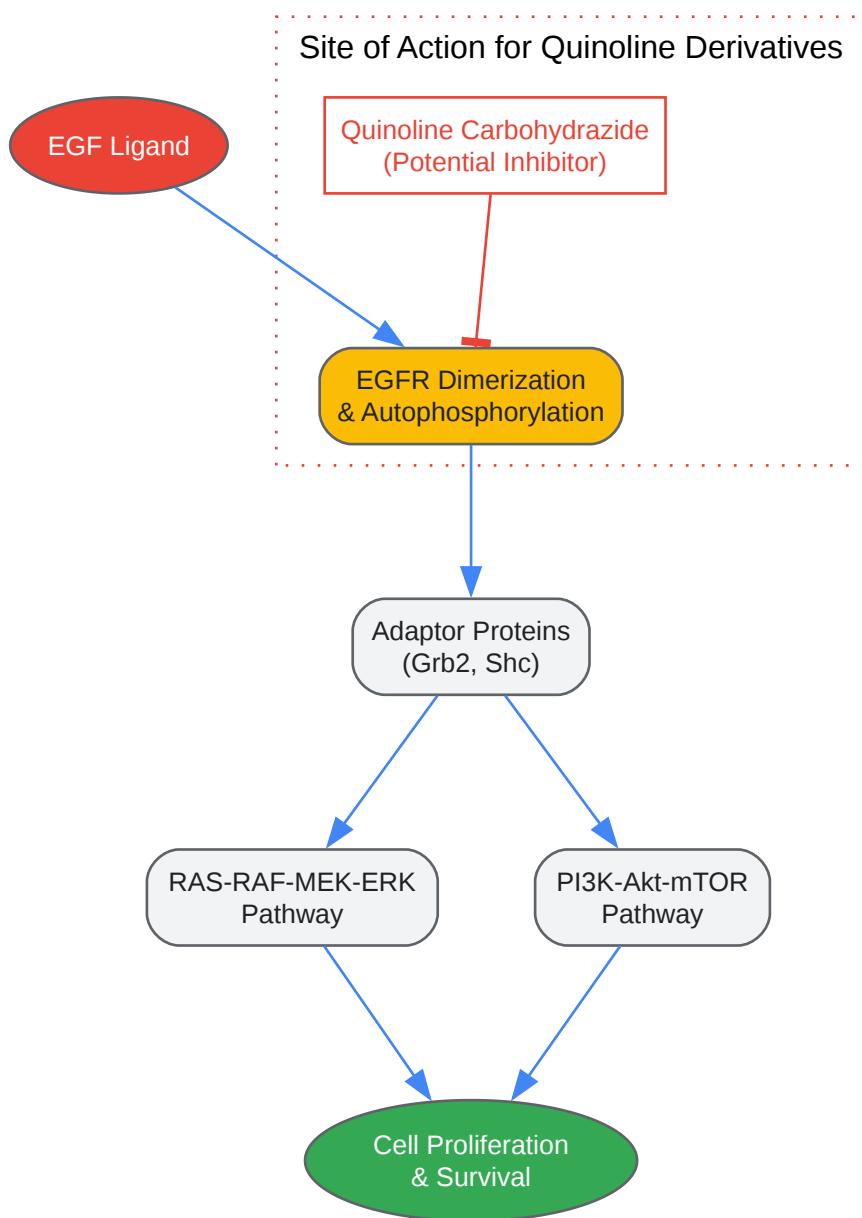
- **EGFR (Epidermal Growth Factor Receptor) Signaling:** The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation.[2][11] Its aberrant activation is a hallmark of many cancers. Some quinoline-4-carbonyl)hydrazide derivatives have been shown to be potent inhibitors of EGFR kinase, with IC_{50} values as low as 0.22 μ M.[6][7]
- **c-Met (Hepatocyte Growth Factor Receptor) Signaling:** The HGF/c-Met signaling cascade is involved in cell motility, invasion, and morphogenesis.[4][12][13][14] Its dysregulation is linked to tumor metastasis.


- VEGF (Vascular Endothelial Growth Factor) Signaling: The VEGF pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[15][16][17][18]

The inhibition of these pathways by quinoline derivatives can lead to the suppression of tumor growth and progression.

Visualizing Workflows and Pathways

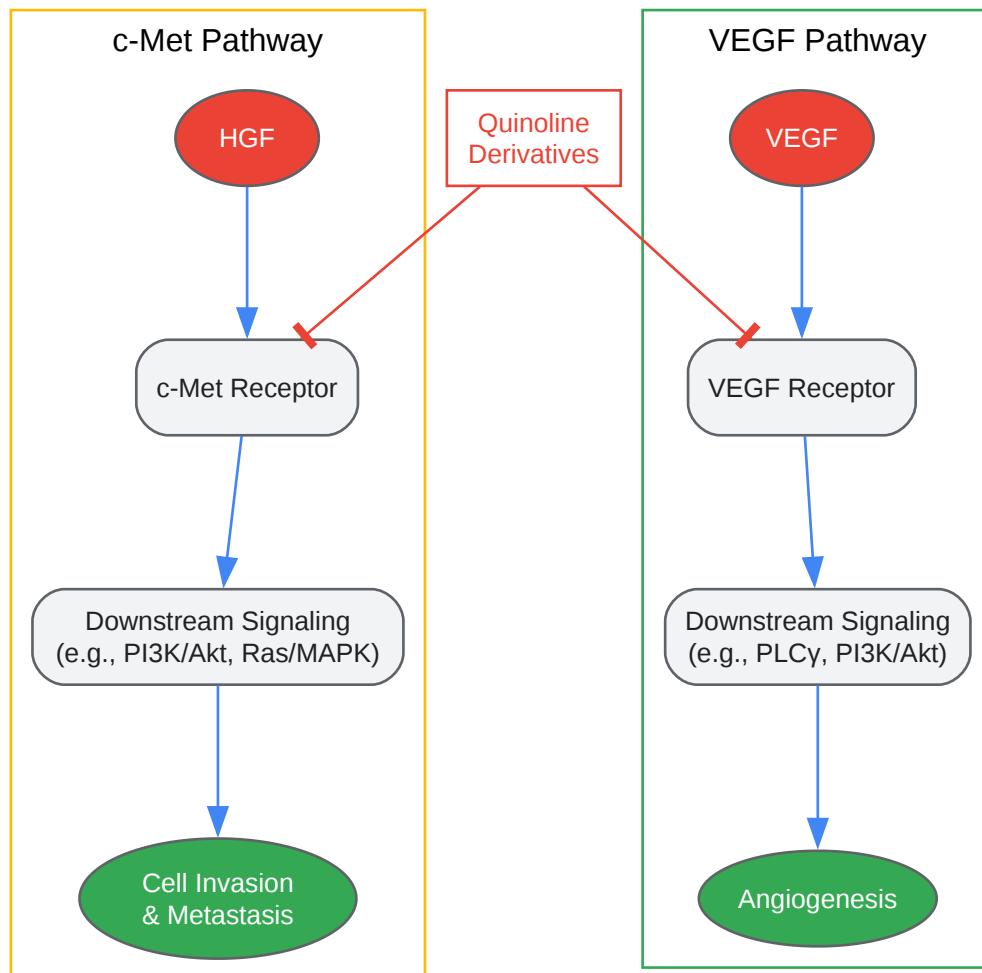
Synthetic Workflow


General Synthetic Workflow for 2-Pyridin-4-ylquinoline-4-carbohydrazide

[Click to download full resolution via product page](#)

Caption: Synthetic route for **2-Pyridin-4-ylquinoline-4-carbohydrazide**.

EGFR Signaling Pathway


Simplified EGFR Signaling Cascade

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and potential inhibition by quinoline derivatives.

c-Met and VEGF Signaling Pathways

Overview of c-Met and VEGF Signaling

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS:5206-34-8, 2-(Pyridin-4-yl)quinoline-4-carbohydrazide-毕得医药 [bidepharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bocsci.com [bocsci.com]
- 16. cusabio.com [cusabio.com]
- 17. medium.com [medium.com]
- 18. ClinPGx [clinpgrx.org]
- To cite this document: BenchChem. [2-Pyridin-4-ylquinoline-4-carbohydrazide CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334312#2-pyridin-4-ylquinoline-4-carbohydrazide-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com